PENTYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
PENTYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a sulfonyl group, which can enhance its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PENTYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine group on the benzofuran core in the presence of a base.
Esterification: The carboxylate group can be esterified with pentanol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and catalysts, as well as the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
PENTYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or a transition metal catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzofuran core may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential biological activity could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of PENTYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could enhance its binding affinity to these targets, while the benzofuran core could interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Pentyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
PENTYL 5-(4-ETHOXYBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance its solubility in organic solvents and its ability to interact with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H27NO6S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
pentyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H27NO6S/c1-4-6-7-14-29-23(25)22-16(3)30-21-13-8-17(15-20(21)22)24-31(26,27)19-11-9-18(10-12-19)28-5-2/h8-13,15,24H,4-7,14H2,1-3H3 |
InChI Key |
HBVIKGRTDLFQHC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C |
Canonical SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC)C |
Origin of Product |
United States |
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